H-Trp-Pro-OH H-Trp-Pro-OH Trp-Pro is a dipeptide obtained by formal condensation of the carboxy group of L-tryptophan with the amino group of L-proline. It derives from a L-tryptophan and a L-proline.
Brand Name: Vulcanchem
CAS No.: 38136-75-3
VCID: VC8269897
InChI: InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

H-Trp-Pro-OH

CAS No.: 38136-75-3

Cat. No.: VC8269897

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

H-Trp-Pro-OH - 38136-75-3

Specification

CAS No. 38136-75-3
Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1
Standard InChI Key DXYQIGZZWYBXSD-JSGCOSHPSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

H-Trp-Pro-OH (C₁₆H₁₉N₃O₃) has a molecular weight of 301.34 g/mol, derived from the condensation of tryptophan (C₁₁H₁₂N₂O₂) and proline (C₅H₉NO₂) with the elimination of water. The dipeptide retains the α-amino and α-carboxyl groups of its constituent amino acids, while the indole side chain of tryptophan introduces aromaticity and polarity. Proline’s pyrrolidine ring imposes conformational constraints, influencing the peptide’s secondary structure .

Table 1: Comparative Analysis of H-Trp-Pro-OH and Related Dipeptides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
H-Trp-Pro-OHC₁₆H₁₉N₃O₃301.34Cis-trans isomerization at Trp-Pro bond
H-Trp-Tyr-OHC₂₀H₂₁N₃O₄367.40Aromatic stacking interactions
H-Trp-Gly-OHC₁₃H₁₅N₃O₃261.28Flexibility due to glycine’s simplicity

Synthesis and Characterization

H-Trp-Pro-OH is synthesized via solid-phase peptide synthesis (SPPS), a method ensuring high purity and yield. The process involves:

  • Resin Activation: A Wang resin is functionalized with the C-terminal proline.

  • Amino Acid Coupling: Tryptophan is added using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Mass spectrometry (MS) confirms the molecular weight (m/z 301.34), while NMR spectroscopy resolves structural details, including the cis-trans equilibrium .

Cis-Trans Isomerization of the Trp-Pro Peptide Bond

The Trp-Pro bond exhibits remarkable conformational flexibility, with cis and trans isomers coexisting in solution. NMR studies reveal that the cis isomer dominates under specific conditions:

  • Anionic Form: 74% cis isomer in H-Trp-Pro-Tyr-OH .

  • Cationic Form: Reduced to 42% cis isomer in H-Trp-(Pro)₅-Tyr-OH .

Table 2: Isomer Distribution by Peptide Charge State

Charge State% Cis Isomer% Trans Isomer
Anionic (pH > 9)7426
Zwitterionic (pH 7)5842
Cationic (pH < 4)4258

The equilibrium is governed by nonbonding interactions between proline’s pyrrolidine ring and tryptophan’s indole moiety. In the cis conformation, steric hindrance restricts rotation of the indole ring, stabilizing a t-rotamer (χ₁ = 180°) in 80–90% of cases .

“The cis-Trp-Pro motif creates a rigid scaffold that may mimic endogenous neuropeptides, offering a template for drug design.”

Comparative Analysis with Structurally Similar Peptides

H-Trp-Pro-OH’s bioactivity contrasts with related dipeptides:

  • H-Trp-Tyr-OH: Exhibits enhanced aromatic interactions but lacks proline’s conformational effects.

  • H-Trp-Gly-OH: Reduced bioactivity due to glycine’s flexibility, which prevents stable receptor binding.

Applications in Research and Therapeutics

  • Structural Biology: Serves as a model for studying proline-induced peptide folding.

  • Drug Development: Candidate for neurodegenerative disease therapies due to neuroprotective effects.

  • Biochemical Tools: Used in FRET assays to probe protein-protein interactions.

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